molecular formula C18H27N3O2 B267464 N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Katalognummer B267464
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: HMRVOGCEPGVJQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

Wirkmechanismus

BAY 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In addition, BAY 41-2272 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific sGC activator, which allows for precise control of the physiological effects it produces. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. BAY 41-2272 is a synthetic compound, which may limit its use in certain experimental models. In addition, its effects may be influenced by other factors such as the presence of other drugs or compounds.

Zukünftige Richtungen

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new sGC activators with improved specificity and potency. Another area of interest is the development of new therapeutic applications for BAY 41-2272, such as in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of BAY 41-2272 and its potential applications in various disease states.

Synthesemethoden

The synthesis of BAY 41-2272 involves a series of steps, starting with the reaction of 3-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-3-aminobenzamide. This intermediate is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide. The synthesis of this compound has been described in detail in various scientific publications.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment option for various cardiovascular diseases such as hypertension and pulmonary arterial hypertension. In addition, BAY 41-2272 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Eigenschaften

Produktname

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-butan-2-yl-3-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-8-7-11-16(12-14)21-18(23)20-15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

HMRVOGCEPGVJQS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.